M-11 Derivative Shows 135-fold Difference in Sigma-1 Receptor Binding vs. Parent Afobazole
The 5-ethoxybenzimidazole derivative M-11 (2-[2-(3-oxomorpholin-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride) exhibits significantly weaker binding affinity to the sigma-1 (σ1) receptor compared to its parent compound, Afobazole (5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride). This difference underscores the importance of the 5-ethoxy scaffold in modulating receptor interactions. In vitro radioligand binding assays showed that Afobazole has an IC50 of 7.1 × 10⁻⁶ M, while M-11 has an IC50 of 9.6 × 10⁻⁴ M [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.6 × 10⁻⁴ M (for M-11, the 5-ethoxybenzimidazole derivative) |
| Comparator Or Baseline | Afobazole: IC50 = 7.1 × 10⁻⁶ M |
| Quantified Difference | 135-fold decrease in binding affinity (9.6E-4 / 7.1E-6 ≈ 135.2) |
| Conditions | In vitro radioligand binding experiments on human T-cell lymphoblast-like cell line [1] |
Why This Matters
This data demonstrates that a minor structural change on the 5-ethoxybenzimidazole core can drastically alter a compound's biological target affinity, which is critical for medicinal chemists to consider when selecting a starting scaffold for drug development.
- [1] Kadnikov, I.A., et al. Interaction of 2-mercaptobenzimidazole derivatives with sigma-1 receptors. Pharmaceutical Chemistry Journal, 2012, 46(7), 415-418. View Source
